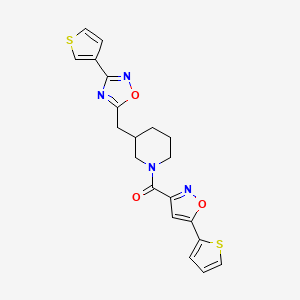
(5-(Thiophen-2-yl)isoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18N4O3S2 and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocycles that include thiophene, isoxazole, and oxadiazole moieties. The presence of these functional groups is significant as they contribute to the compound's interaction with biological targets.
Molecular Formula
The molecular formula for the compound is C19H17N3O2S, with a molecular weight of approximately 375.45 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole and isoxazole exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 2.5 ± 0.35 | |
| MDA-MB-231 (Breast) | 1.85 ± 0.28 | |
| HeLa (Cervical cancer) | 4.24 | |
| CaCo-2 (Colon cancer) | 92.4 |
The anticancer mechanism appears to involve the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, which has been reported with IC50 values ranging from 1.95 to 4.24 µM for related compounds .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example:
These findings suggest that the compound may serve as a lead structure for developing new antibiotics.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, compounds with similar structures have been associated with various biological activities:
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.
- Antidiabetic : Certain analogs have shown potential in managing blood glucose levels.
- CNS Activity : Compounds containing thiophene rings are often studied for their neuroprotective effects.
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study synthesized several oxadiazole derivatives and evaluated their biological activity against cancer cell lines, revealing that modifications to the oxadiazole ring significantly enhanced their anticancer potency .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research into the SAR of thiophene-containing compounds has highlighted that specific substitutions on the thiophene ring can dramatically affect biological activity, suggesting pathways for future drug development .
Propriétés
IUPAC Name |
[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c25-20(15-10-16(26-22-15)17-4-2-7-29-17)24-6-1-3-13(11-24)9-18-21-19(23-27-18)14-5-8-28-12-14/h2,4-5,7-8,10,12-13H,1,3,6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZBMAXODQVXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














